REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].O[C:15]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:16]=1[NH2:17].O=P(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:6]2[O:7][C:15]3[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:16]=3[N:17]=2)[CH:9]=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
9.03 g
|
Type
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reactant
|
Smiles
|
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
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Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
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OC1=C(N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for a further 2 hours
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Duration
|
2 h
|
Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
the solid is recrystallized from NaOH (pH=10)
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Type
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FILTRATION
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Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from water and finally from isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |